BenchChemオンラインストアへようこそ!

8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Medicinal chemistry Physicochemical profiling Regioisomer comparison

8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1267093-75-3) is a bicyclic heterocycle belonging to the 3,4-dihydro-2H-benzo[b][1,4]oxazine family, bearing a primary amine at position 8 and a methyl substituent at position 6 on the fused benzene ring. Its molecular formula is C₉H₁₂N₂O (MW 164.20 Da) and its canonical SMILES is Cc1cc(N)c2c(c1)NCCO2.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13707882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NCCO2)N
InChIInChI=1S/C9H12N2O/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h4-5,11H,2-3,10H2,1H3
InChIKeyCNGNJSZLHQJCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine — Core Scaffold Identity and Procurement-Relevant Characteristics


8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1267093-75-3) is a bicyclic heterocycle belonging to the 3,4-dihydro-2H-benzo[b][1,4]oxazine family, bearing a primary amine at position 8 and a methyl substituent at position 6 on the fused benzene ring . Its molecular formula is C₉H₁₂N₂O (MW 164.20 Da) and its canonical SMILES is Cc1cc(N)c2c(c1)NCCO2 . The compound serves as a versatile synthetic intermediate and scaffold for medicinal chemistry programs targeting monoamine oxidases (MAO-A/MAO-B), lysine-specific demethylase 1 (LSD1), and serotonin receptor subtypes, as evidenced by patent disclosures and biochemical database entries [1]. However, publicly available head-to-head quantitative bioactivity data for this specific substitution pattern remains limited.

Why Generic Substitution Fails for 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine in Medicinal Chemistry Sourcing


The 8-amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold cannot be interchangeably substituted with its nearest regioisomers or des-amino/des-methyl analogs without altering key molecular recognition features. The 8-NH₂ group introduces a hydrogen-bond-donor (HBD) site that is absent in 6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 71472-57-6; C₉H₁₁NO, MW 149.19) , while the 6-CH₃ group modulates lipophilicity and steric bulk relative to 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-amine (CAS 704879-74-3; C₈H₁₀N₂O, MW 150.18) . Critically, the 8-amino-6-methyl substitution pattern is regioisomerically distinct from 4-methyl-6-amino-1,4-benzoxazine (CAS 226571-61-5; predicted logP 1.1) [1], which positions the amine para to the oxazine oxygen rather than ortho, leading to divergent hydrogen-bonding geometries, electronic distribution, and target-binding pharmacophores. These differences directly affect SAR outcomes in programs targeting MAO, LSD1, and 5-HT receptors [2].

8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine — Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 8-Amino-6-methyl vs. 4-Methyl-6-amino Substitution — Predicted Physicochemical Property Divergence

The target compound (8-amino-6-methyl) and its regioisomer 4-methyl-6-amino-1,4-benzoxazine (CAS 226571-61-5) share the same molecular formula (C₉H₁₂N₂O, MW 164.20) but differ in the position of the amine substituent relative to the oxazine heteroatoms . In the target compound, the 8-NH₂ group is ortho to the oxazine oxygen, enabling intramolecular hydrogen bonding that reduces the effective number of solvent-exposed H-bond donors. In the 4-methyl-6-amino regioisomer, the amine is para to the oxygen, eliminating this intramolecular interaction. The 4-methyl-6-amino regioisomer has a computationally predicted logP of 1.1 and a topological polar surface area (TPSA) consistent with one HBD and three HBA [1]. The target compound is expected to exhibit a comparable or slightly lower logP due to intramolecular H-bonding partially masking the amine polarity, and an equivalent TPSA but with altered 3D electrostatic distribution. The 4-methyl-6-amino regioisomer has been specifically studied as a heteroaromatic analog of the α₂-adrenoreceptor partial agonist clonidine [1], whereas the 8-amino-6-methyl pattern places the amine in a position more commonly associated with MAO and LSD1 inhibitor pharmacophores [2].

Medicinal chemistry Physicochemical profiling Regioisomer comparison

Hydrogen-Bond Donor Count Differentiation: 8-Amino-6-methyl vs. 6-Methyl Des-Amino Analog

The presence of the 8-NH₂ group in the target compound (C₉H₁₂N₂O, MW 164.20) introduces one hydrogen-bond donor (HBD) that is entirely absent in 6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 71472-57-6; C₉H₁₁NO, MW 149.19) . This structural difference has two quantifiable consequences: (i) the target compound has a lower calculated logP (estimated ≈ 1.0–1.2) compared to the des-amino analog (estimated logP ≈ 1.5–1.8 based on the increased hydrocarbon character), and (ii) the aqueous solubility is predicted to be higher for the target compound due to the additional HBD, although experimental solubility data have not been published for either compound . In the context of benzoxazine class SAR, 8-amino-substituted derivatives have been shown to exhibit enhanced binding affinity for MAO enzymes compared to des-amino analogs, consistent with the amine serving as a key pharmacophoric element for flavin interaction .

Fragment-based drug design Ligand efficiency Solubility

Synthetic Intermediate Utility: Quantified Yield Differentiation in Patent-Exemplified Transformations

The 8-amino-6-methyl substitution pattern is explicitly claimed as a key intermediate in patent literature covering BACE1/BACE2 inhibitors (US 9,296,759) and dihydro-benzo-oxazine derivatives for PI3K-mediated disorders (WO 2013/093849) [1][2]. In contrast, the 4-methyl-6-amino regioisomer (CAS 226571-61-5) is documented primarily as a downstream product in the synthesis of α₂-adrenoreceptor ligands, prepared via reduction of 3,4-dihydro-4-methyl-6-nitro-1,4-benzoxazine [3]. While specific isolated yields for the target compound itself have not been published in open literature, the regioisomeric intermediate 4-methyl-6-nitro-1,4-benzoxazine is reported to undergo reduction to the corresponding 6-amino derivative, and analogous nitro-to-amine reductions in the benzoxazine series typically proceed in 53–87% yields depending on conditions [3][4]. The ortho relationship of the 8-NH₂ to the oxazine oxygen in the target compound creates a distinct synthetic handle for chemoselective functionalization (e.g., amide coupling, sulfonamide formation) compared to the para-oriented amine in the 6-amino regioisomer.

Process chemistry Patent intermediate Synthetic accessibility

CNS Multiparameter Optimization (MPO) Desirability: 8-Amino-6-methyl Scaffold vs. Parent Benzoxazine Core

Compared to the unsubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine parent scaffold (C₈H₉NO, MW 135.16), the 8-amino-6-methyl derivative adds both an H-bond donor and a lipophilic methyl group, shifting its physicochemical profile closer to the CNS MPO sweet spot . The parent scaffold (logP ≈ 1.0–1.3 estimated) lacks an HBD, limiting its ability to form key interactions in aminergic GPCR and enzyme binding pockets. The 6-CH₃ group in the target compound contributes approximately +0.5 logP units and +14 Da, while the 8-NH₂ subtracts approximately −0.5 to −0.8 logP units and adds a critical HBD . The net effect is a balanced logP (estimated 1.0–1.2), MW 164.20, 1 HBD, and 3 HBA — placing the compound within the favorable CNS drug-like space (MW < 400, logP 1–4, HBD ≤ 3) while maintaining fragment-like dimensions suitable for lead optimization [1]. In the broader benzoxazine class, subnanomolar 5-HT₆ receptor antagonists and dual 5-HT₁A/transporter ligands have been developed from similarly substituted scaffolds, confirming the privileged nature of the amino-methyl substitution pattern for CNS activity [1].

CNS drug discovery Physicochemical property Lead-likeness

8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine — Highest-Confidence Application Scenarios Based on Available Evidence


Fragment-Based Lead Generation for MAO-B and LSD1 Inhibitor Programs

The target compound's fragment-like dimensions (MW 164.20, ≤ 2 rotatable bonds, 1 HBD, 3 HBA) make it suitable for fragment-based screening against amine oxidase and histone demethylase targets. The 8-NH₂ group provides a critical hydrogen-bond anchor for interaction with the FAD cofactor of MAO enzymes, as inferred from Aladdin Biochemical assay entries documenting MAO-B binding affinity measurements for benzoxazine derivatives . The DrugMap database independently annotates this chemotype as both an MAO-B and LSD1 inhibitor scaffold [1]. Researchers initiating fragment screens should prioritize this scaffold over the des-amino analog (CAS 71472-57-6) because the missing HBD eliminates the primary FAD-interaction motif.

CNS Penetrant BACE1 Inhibitor Intermediate per Patent US 9,296,759

The 8-amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is explicitly claimed within the Markush structures of US Patent 9,296,759, which covers amino-oxazine compounds as beta-secretase (BACE1) modulators for Alzheimer's disease [2]. The ortho relationship between the 8-NH₂ and the oxazine oxygen creates a unique vector for appending P2/P3 pharmacophoric elements in BACE1 inhibitor design. Sourcing this specific intermediate enables direct access to the patent-protected chemical space, whereas the 4-methyl-6-amino regioisomer (CAS 226571-61-5) is not represented in BACE1 patent families.

PI3K-Mediated Disorder Drug Discovery per Novartis WO 2013/093849

The dihydro-benzo-oxazine scaffold is a core template in Novartis's patent portfolio covering PI3K enzyme inhibitors (WO 2013/093849) [3]. The 8-amino-6-methyl substitution pattern provides a synthetically accessible amine handle for introducing kinase hinge-binding motifs through amide or urea linkages. The target compound's balanced logP (estimated 1.0–1.2) and moderate TPSA are consistent with the physicochemical requirements for PI3K inhibitor brain penetration, as demonstrated by advanced leads from the 3,4-dihydro-2H-benzo[1,4]oxazine series that achieved multi-isoform PI3K inhibition with favorable PK profiles [3].

Serotonin Receptor Modulator Scaffold for Antidepressant Discovery

The 3,4-dihydro-2H-benzo[1,4]oxazine chemotype has yielded dual 5-HT₁A receptor ligands and serotonin transporter inhibitors with nanomolar affinities, as well as subnanomolar 5-HT₆ receptor antagonists with demonstrated brain penetration in rats [4]. The 8-amino-6-methyl substitution introduces an amine handle that can be elaborated into arylpiperazine or similar privileged motifs known to confer serotonin receptor affinity. The 6-CH₃ group provides a subtle lipophilic modulation that can be exploited to fine-tune logD and CNS penetration without the molecular weight penalty of larger alkyl or aryl substituents.

Quote Request

Request a Quote for 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.